REACTION_CXSMILES
|
[OH-].[K+].Br[CH2:4][CH2:5]Br.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[CH3:26][N:27]1[CH2:32][CH2:31][N:30]([C:33]2[CH:38]=[CH:37][C:36](B3OC(C)(C)C(C)(C)O3)=[CH:35][N:34]=2)[CH2:29][CH2:28]1>C1COCC1.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:26][N:27]1[CH2:28][CH2:29][N:30]([C:33]2[CH:38]=[CH:37][C:36]([CH:4]=[CH2:5])=[CH:35][N:34]=2)[CH2:31][CH2:32]1 |f:0.1,6.7.8|
|
Name
|
|
Quantity
|
123 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0.05 mL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
11.5 mg
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)C1=NC=C(C=C1)B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
5 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A sealed, degassed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to rt
|
Type
|
CUSTOM
|
Details
|
degassed MeOH (2 mL)
|
Type
|
CUSTOM
|
Details
|
The sealed reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated again under microwave irradiation at 95° C. for 60 min
|
Duration
|
60 min
|
Type
|
CONCENTRATION
|
Details
|
The crude mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by prepTLC (SiO2 10% MeOH/DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C1=NC=C(C=C1)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |